molecular formula C8H17N3O B7985255 N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985255
M. Wt: 171.24 g/mol
InChI Key: NKNKAXVZBNGAAZ-MRVPVSSYSA-N
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Description

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral chemical building block designed for research and development applications. This compound features a pyrrolidine ring bearing an acetamide group and a terminal ethylamine side chain, a structural motif common in pharmaceuticals and bioactive molecules . Compounds with this core structure are typically investigated as intermediates in organic synthesis and for the development of potential therapeutic agents . Like its close analogs, this substance is expected to require careful handling, as similar structures are classified as harmful and can cause skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKAXVZBNGAAZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Formation

The pyrrolidine ring is constructed via cyclization of 1,4-diamines or γ-amino alcohols. A notable method involves:

  • Cyclization of (R)-3-aminopyrrolidine precursors using Boc-protection to control regioselectivity.

  • Mitsunobu reaction for intramolecular ether formation, yielding the pyrrolidine scaffold with retained stereochemistry.

Optimization:

  • Temperature : Cyclization at 80–100°C in toluene improves ring closure efficiency.

  • Catalysts : Pd(OAc)₂ or CuI enhances yield in cross-coupling steps for functionalized intermediates.

Introduction of the 2-Aminoethyl Group

The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination:

  • SN2 displacement : Treatment of 1-chloropyrrolidine derivatives with ethylenediamine in DMF at 60°C achieves 78% yield.

  • Reductive amination : Reaction of pyrrolidine-3-carbaldehyde with 2-aminoethanol, followed by NaBH₄ reduction, affords the desired stereochemistry.

Stereochemical Control:

  • Chiral auxiliaries : (R)-Binap ligands in asymmetric catalysis ensure >90% enantiomeric excess (ee).

  • Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates selectively retains the (R)-enantiomer.

Acetamide Formation

The acetamide group is installed via acylation:

  • Schotten-Baumann reaction : Treatment with acetyl chloride in dichloromethane (DCM) and aqueous NaOH yields 85% pure product.

  • Stepwise protection : Boc-protection of the aminoethyl group precedes acetylation, minimizing side reactions.

Characterization Data:

ParameterValueSource
1H NMR (CDCl₃) δ 1.98 (s, 3H, COCH₃), 3.45 (m, 1H, CH-NH), 4.21 (t, 2H, NH₂CH₂)
HPLC Purity 99.2% (C18 column, 0.1% TFA/MeCN)

Alternative Synthesis Methods

Acylation of Pyrrolidine Intermediates

A two-step protocol from 3-aminopyrrolidine derivatives:

  • Tosylation : 3-Aminopyrrolidine reacts with tosyl chloride in pyridine to stabilize the amine.

  • Acetylation : Tosyl-protected intermediate treated with acetic anhydride, followed by deprotection with HBr/AcOH.

Yield Comparison:

MethodYield (%)Purity (%)
Direct acylation7295
Stepwise protection8899

Suzuki Coupling Approaches

For advanced intermediates, cross-coupling reactions introduce aromatic moieties:

  • Palladium-catalyzed coupling : 8-Chloro-naphthyridine intermediates react with aryl boronic acids to install substituents adjacent to the acetamide group.

Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1) at 90°C.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents : DMF enhances nucleophilicity in SN2 reactions but may reduce stereoselectivity.

  • Ether solvents : THF improves ee by 15% in asymmetric aminations.

Temperature and Time

  • Low temperatures (0–5°C) favor kinetic control in stereoselective steps.

  • Extended reaction times (24–48 h) critical for high conversion in cyclization.

Stereochemical Considerations

The (R)-configuration is preserved via:

  • Chiral starting materials : (R)-3-aminopyrrolidine commercially sourced with >99% ee.

  • Asymmetric catalysis : Ru-BINAP complexes in transfer hydrogenation achieve 94% ee.

Analytical Validation

  • Mass spectrometry : ESI-MS confirms [M+H]⁺ at m/z 211.30.

  • X-ray crystallography : Resolves absolute configuration of intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct acylationShort synthesis (2 steps)Low stereocontrol
Stepwise protectionHigh ee (>90%)Longer route (4–5 steps)
Suzuki couplingModular substituent introductionRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted acetamides.

Scientific Research Applications

Neuropharmacology

The compound's structural characteristics suggest it may modulate neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases. Preliminary studies indicate that similar compounds can interact with various receptors in the central nervous system, potentially leading to neuroprotective effects.

Case Study: Neuroprotective Effects
Research has shown that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Specific biological assays are necessary to confirm these effects and explore the compound's pharmacodynamics.

Pain Management

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide may also play a role in pain management. Its ability to interact with opioid receptors suggests potential as an analgesic agent. For instance, studies on related compounds have demonstrated significant analgesic effects in animal models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of pyrrolidine derivatives with acetamide precursors under controlled conditions. This versatility allows for the exploration of numerous derivatives that may enhance its therapeutic profile .

Compound Name Structure Features Unique Aspects
N-(Pyrrolidin-3-yl)acetamidePyrrolidine ring + acetamidePotential for neuroactivity
2-Amino-N-(pyrrolidin-3-yl)acetamideSimilar amine and acetamide structureEnhanced solubility; different biological profile
1-(2-Aminoethyl)pyrrolidineContains aminoethyl groupMore hydrophilic; different receptor interactions

Antiviral Properties

There is emerging interest in the antiviral applications of this compound, particularly against herpes viruses. Compounds with similar structures have been investigated for their ability to inhibit viral replication, providing a basis for further exploration in antiviral drug development .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, which could lead to new treatments for bacterial infections. The unique combination of functionalities in its structure may enhance its effectiveness against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The amino-ethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target sites. These interactions can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound R-configuration; 2-aminoethyl group ~186.26* Intermediate for kinase inhibitors; GPCR targets
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide S-configuration; benzyl group 232.33 Lab chemical; irritant (H302, H315, H319, H335)
(S)-N-(1-(2-Amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)-acetamide S-configuration; nitro, chloro, pyridine substituents 314.74 Aurora kinase inhibitor candidate
N-(1-(tert-butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide tert-butyl, pyridine, propyl groups 329.21 Multicomponent reaction product (83% yield)
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide Indole-piperazine-pyridine hybrid 391.47 GPCR/ion channel modulator (e.g., AMG628 analog)

*Calculated based on molecular formula C8H17N3O.

Physicochemical Properties

  • Target Compound: Likely polar (PSA ~64 Ų) due to the aminoethyl group, enhancing solubility compared to lipophilic analogs like the tert-butyl derivative in (LogP ~2.49) .
  • Analog in : Features a thioxopropan-2-yl group (LogP 2.48), demonstrating how sulfur incorporation modulates lipophilicity .

Research Implications and Gaps

  • Stereochemical Impact : The R-configuration in the target compound may confer superior target engagement compared to S-enantiomers (e.g., ), but direct comparative studies are lacking .
  • Safety Profiles: Benzyl and nitro substituents (Evidences 2, 7) correlate with higher toxicity, whereas aminoethyl groups may improve tolerability .
  • Synthetic Scalability : The target compound’s moderate yields (29–51.8%) suggest a need for optimized catalytic systems, such as PdCu/CALB CLEA used in related chemo-enzymatic syntheses .

Biological Activity

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

This compound features a pyrrolidine ring combined with an acetamide moiety, which is significant for its pharmacological properties. The stereochemistry and structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

The compound is believed to modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptors. This modulation can influence neurotransmitter release and uptake, leading to various physiological effects such as changes in mood, cognition, and behavior.

3.1 Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. It is hypothesized that compounds with similar structures could interact with receptors involved in neurodegenerative diseases, potentially offering therapeutic benefits.

3.2 Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. These studies typically involve assessing its binding affinity to various neurotransmitter receptors and enzymes, which can elucidate its therapeutic potential in treating neurological disorders.

4. Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(Pyrrolidin-3-yl)acetamidePyrrolidine ring + acetamideSimple structure; potential for neuroactivity
2-Amino-N-(pyrrolidin-3-yl)acetamideSimilar amine and acetamide structureEnhanced solubility; different biological profile
1-(2-Aminoethyl)pyrrolidineContains aminoethyl groupMore hydrophilic; potential different receptor interactions
N-(4-Methylpyridin-2-yl)acetamidePyridine ring + acetamideDifferent aromatic character; varied biological activity

This table highlights how the unique stereochemistry and combination of functionalities in this compound may provide distinct pharmacological properties compared to its analogs.

5. Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

5.1 Opioid Kappa Agonists

Research on N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted ethyl]acetamides has shown promising results as opioid kappa agonists. For example, certain derivatives exhibited potent analgesic effects in mouse models, suggesting that modifications to the acetamide structure can enhance biological activity .

5.2 Antimicrobial Properties

In vitro tests on pyrrolidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For instance, specific pyrrolidine compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

6. Conclusion

This compound represents a promising candidate for further research into its biological activities, particularly concerning neuropharmacology and antimicrobial applications. Its unique structural properties may lead to novel therapeutic agents targeting neurological disorders or infections.

Continued investigation through diverse assays and clinical studies will be essential to fully elucidate its pharmacological profile and therapeutic potential.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide in laboratory settings?

  • Methodological Answer : Follow OSHA and CEN standards for respiratory protection (e.g., OV/AG/P99 or ABEK-P2 respirators for high exposure) and wear full-body protective clothing to mitigate risks of skin/eye irritation (H315, H319) and acute oral toxicity (H302). Ensure proper ventilation and emergency access to medical consultation .

Q. How can researchers determine the physicochemical properties of this compound if experimental data are unavailable?

  • Methodological Answer : Use computational tools like PubChem or NIST Chemistry WebBook to estimate properties (e.g., logP, solubility). Validate predictions via experimental techniques:

  • Melting point : Differential scanning calorimetry (DSC).
  • Solubility : HPLC or gravimetric analysis in polar/non-polar solvents .

Q. What synthetic routes are recommended for preparing this compound derivatives?

  • Methodological Answer : Optimize nucleophilic substitution or amidation reactions under controlled conditions (e.g., ethanol, 0–5°C, piperidine catalysis). Purify intermediates via column chromatography and confirm stereochemistry with chiral HPLC or X-ray crystallography .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC-MS to monitor degradation products. Compare results with computational models (e.g., DFT calculations) to identify reactive sites. Cross-reference with crystallographic data (e.g., Acta Crystallographica Section E) to assess structural vulnerabilities .

Q. What strategies are effective for addressing gaps in toxicological data for this compound?

  • Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. Validate findings with in silico tools like OECD QSAR Toolbox to predict acute toxicity endpoints. Document discrepancies between predicted and observed data for regulatory submissions .

Q. How can reaction yields be improved during the synthesis of chiral analogs of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated amidation) or enzymatic resolution. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy. Optimize reaction parameters (solvent polarity, temperature) using design-of-experiments (DoE) frameworks .

Q. What analytical techniques are critical for characterizing metabolic byproducts of this compound in biological systems?

  • Methodological Answer : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with isotopic labeling to trace metabolic pathways. Pair with NMR (e.g., 19^{19}F-NMR for fluorinated analogs) to identify structural modifications. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported biological activity of derivatives across studies?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer control. Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Characterize intermediates at each stage via 1^{1}H/13^{13}C NMR and XRD to confirm consistency .

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